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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorobenzonitrile

Cat. No.: B1282827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2,6-dichlorobenzonitrile is a halogenated aromatic nitrile. Halogenated

benzonitriles are a class of organic compounds that serve as versatile building blocks in

organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The

presence of multiple halogen substituents and a nitrile group on the benzene ring provides a

variety of reactive sites for further chemical modifications. This guide provides a

comprehensive overview of the available technical information for 4-Bromo-2,6-
dichlorobenzonitrile, including its chemical identity, properties, and potential synthetic

applications.

Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, which precisely describes its

chemical structure. It is also known by several synonyms and registered under a unique CAS

number for unambiguous identification in chemical databases and literature.
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Identifier Value

IUPAC Name 4-Bromo-2,6-dichlorobenzonitrile

CAS Number 99835-27-5[1]

Molecular Formula C₇H₂BrCl₂N[2]

Molecular Weight 250.91 g/mol [2]

Synonyms Benzonitrile, 4-bromo-2,6-dichloro-[2]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4-Bromo-2,6-
dichlorobenzonitrile are not extensively reported in publicly available literature. However,

based on its structure, it is expected to be a solid at room temperature with low solubility in

water and good solubility in common organic solvents. The purity of the commercially available

compound is typically around 98%.[1]

Property Value

Purity 98%[1]

Appearance Expected to be a white to off-white solid.

Solubility Expected to be soluble in organic solvents.

Synthesis
A specific, detailed experimental protocol for the synthesis of 4-Bromo-2,6-
dichlorobenzonitrile is not readily available in the scientific literature. However, a plausible

and commonly employed method for the synthesis of analogous aromatic nitriles is the

Sandmeyer reaction. This reaction involves the diazotization of an aniline precursor followed by

treatment with a cyanide salt, typically copper(I) cyanide.

A potential synthetic route to 4-Bromo-2,6-dichlorobenzonitrile could start from 4-amino-2,6-

dichlorobenzonitrile. The amino group would be converted to a diazonium salt using nitrous
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acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a

bromide using a copper(I) bromide catalyst.

Disclaimer: The following is a generalized, hypothetical experimental protocol based on known

chemical transformations for similar compounds. It has not been experimentally validated for

this specific compound and should be adapted and optimized under appropriate laboratory

safety protocols.

Hypothetical Experimental Protocol: Sandmeyer
Reaction

Diazotization: Dissolve 4-amino-2,6-dichlorobenzonitrile in a suitable acidic aqueous solution

(e.g., HBr/H₂O) and cool the mixture to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred

solution, maintaining the temperature below 5 °C.

Continue stirring for a short period after the addition is complete to ensure full formation of

the diazonium salt.

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr)

in a suitable solvent.

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence

(evolution of N₂ gas) should be observed.

The reaction mixture may be gently warmed to ensure the reaction goes to completion.

Work-up: After the reaction is complete, the mixture is typically cooled and extracted with an

organic solvent (e.g., dichloromethane or ethyl acetate).

The organic layers are combined, washed with water and brine, and dried over an anhydrous

drying agent (e.g., Na₂SO₄ or MgSO₄).

The solvent is removed under reduced pressure, and the crude product is purified by a

suitable method, such as recrystallization or column chromatography, to yield pure 4-Bromo-
2,6-dichlorobenzonitrile.
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Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-2,6-dichlorobenzonitrile is dictated by its functional

groups: the nitrile group and the halogen substituents on the benzene ring.

Nitrile Group: The cyano (-C≡N) group can undergo a variety of transformations. It can be

hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These

transformations open up pathways to a wide range of other functional groups and molecular

scaffolds.

Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are subject to

nucleophilic aromatic substitution, although the ring is electron-deficient due to the presence

of the electron-withdrawing nitrile group and halogens. More commonly, the bromine atom

can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and

Heck couplings, which are powerful methods for forming new carbon-carbon bonds. The

differential reactivity of the C-Br versus C-Cl bonds could potentially allow for selective

functionalization.

Given its structure, 4-Bromo-2,6-dichlorobenzonitrile is a "useful research chemical"[3] and a

potential intermediate in the synthesis of more complex molecules for applications in:

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients

(APIs). The benzonitrile moiety is present in a number of marketed drugs.

Agrochemicals: As a precursor for the development of new herbicides, fungicides, and

insecticides.

Materials Science: For the synthesis of novel organic materials with specific electronic or

photophysical properties.

Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature that links 4-Bromo-2,6-
dichlorobenzonitrile to any particular signaling pathways or details its biological activity. In

general, promiscuous reactivity of such halogenated organic compounds can lead to

interactions with biological macromolecules, but specific data for this compound is lacking. Any
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investigation into its biological effects would require dedicated screening and toxicological

studies.
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Caption: Plausible synthesis of 4-Bromo-2,6-dichlorobenzonitrile via a Sandmeyer reaction.

General Reactivity Scheme
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Caption: General reactivity of 4-Bromo-2,6-dichlorobenzonitrile at its functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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